2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. It is characterized by the presence of a chromene core, a sulfamoylphenyl group, and a carboxamide moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide typically involves the reaction of coumarin derivatives with sulfanilamide. One common method includes the condensation of coumarin-3-carboxylic acid with sulfanilamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: Known for its anti-inflammatory properties.
1-(2-methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide: Exhibits significant antibacterial activity.
Uniqueness
2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide stands out due to its dual antimicrobial and anticancer activities. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C17H14N2O5S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-oxo-N-[(4-sulfamoylphenyl)methyl]chromene-3-carboxamide |
InChI |
InChI=1S/C17H14N2O5S/c18-25(22,23)13-7-5-11(6-8-13)10-19-16(20)14-9-12-3-1-2-4-15(12)24-17(14)21/h1-9H,10H2,(H,19,20)(H2,18,22,23) |
InChI Key |
XFYVUTWRZYOMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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